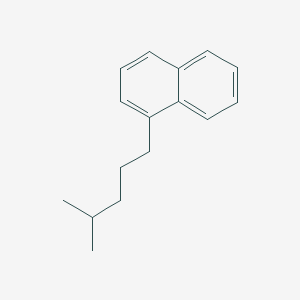
1-(4-Methylpentyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpentyl)naphthalene is an organic compound belonging to the class of alkyl naphthalenes. These compounds are characterized by the presence of a naphthalene ring system substituted with an alkyl group. This compound is specifically substituted with a 4-methylpentyl group, making it a unique member of this class. Alkyl naphthalenes are commonly found in sedimentary organic matter and oils, and they play significant roles in various chemical and industrial processes .
準備方法
The synthesis of 1-(4-Methylpentyl)naphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with 4-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ similar reaction conditions but are optimized for large-scale production .
化学反応の分析
1-(4-Methylpentyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
1-(4-Methylpentyl)naphthalene has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and materials.
Biology: In biological research, this compound is used to study the interactions of aromatic hydrocarbons with biological systems.
Industry: this compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1-(4-Methylpentyl)naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. These interactions are often mediated by the aromatic ring system and the alkyl substituent, which influence the compound’s binding affinity and reactivity .
類似化合物との比較
1-(4-Methylpentyl)naphthalene can be compared with other similar compounds, such as:
2-Methyl-1-(4-methylpentyl)naphthalene: This compound has a similar structure but differs in the position of the methyl group on the naphthalene ring.
6-Isopropyl-2-methyl-1-(4-methylpentyl)naphthalene:
2,6-Dimethyl-1-(4-methylpentyl)naphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
特性
CAS番号 |
346576-26-9 |
|---|---|
分子式 |
C16H20 |
分子量 |
212.33 g/mol |
IUPAC名 |
1-(4-methylpentyl)naphthalene |
InChI |
InChI=1S/C16H20/c1-13(2)7-5-9-15-11-6-10-14-8-3-4-12-16(14)15/h3-4,6,8,10-13H,5,7,9H2,1-2H3 |
InChIキー |
RYOHAOLEKZZPFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)
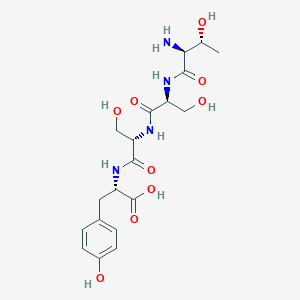

![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
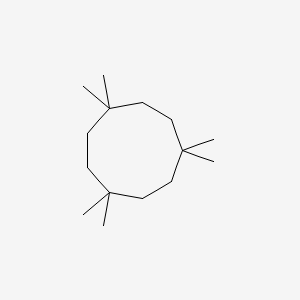
![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)

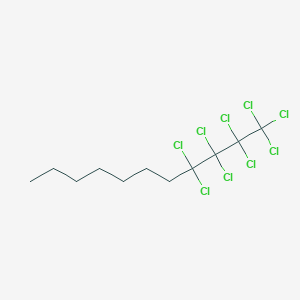

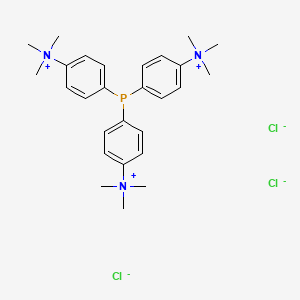

![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)

